Petroselaidic acid ethyl ester

Vue d'ensemble

Description

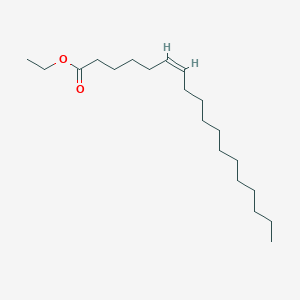

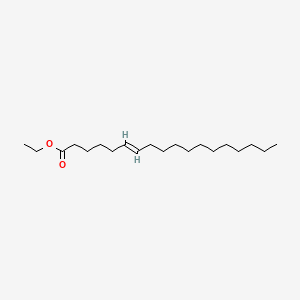

Petroselaidic acid ethyl ester, also known as Ethyl petroselaidate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The empirical formula is C20H38O2 and the molecular weight is 310.51 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCCCCCCCCCC\C=C\CCCCC(=O)OCC . This indicates that it has a long carbon chain with a double bond, an ester functional group, and an ethyl group attached to the oxygen of the ester.

Physical And Chemical Properties Analysis

This compound is an ester . Esters are polar molecules but they do not have a hydrogen atom attached directly to an oxygen atom, so they cannot engage in intermolecular hydrogen bonding with one another . This gives them considerably lower boiling points than their isomeric carboxylic acids counterparts .

Applications De Recherche Scientifique

Chemical Recycling and Polymer Modification

Chemical recycling of polymers like poly(ethylene terephthalate) (PET) highlights the relevance of ester compounds in recovering monomers that can be repolymerized. This process not only addresses environmental concerns related to plastic waste but also conserves raw petrochemical products and energy. The use of esters in the glycolysis of PET to produce oligomers indicates potential applications of petroselaidic acid ethyl ester in similar recycling or modification processes (Karayannidis & Achilias, 2007).

Bioethanol for Biodiesel Production

The research on using bioethanol, an ethyl ester, for biodiesel production underscores the interest in sustainable reactants over methanol. This perspective opens the door for this compound in biodiesel production, considering its ethyl ester group and the potential for less toxic, renewable resource-based biodiesel production (Brunschwig, Moussavou, & Blin, 2012).

Antimicrobial Applications

Lauric arginate ethyl ester, another ethyl ester, demonstrates significant antimicrobial activity against a broad spectrum of microorganisms, highlighting the antimicrobial potential of ethyl esters. This suggests that this compound could similarly be explored for antimicrobial applications in food preservation or other fields where microbial control is crucial (Ma et al., 2023).

Corrosion Inhibition

The use of poly(ethylene terephthalate) (PET) waste as corrosion inhibitors for steel in various media highlights an innovative approach to recycling and environmental protection. This suggests a potential application for this compound as a corrosion inhibitor, given the structural similarity and the presence of ester groups that may interact with metal surfaces to prevent corrosion (Hameed, Qureshi, & Abdallah, 2021).

Mécanisme D'action

Ethyl petroselaidate, also known as Petroselaidic acid ethyl ester, is a chemical compound widely used in scientific research, particularly in the field of lipid chemistry and biochemistry .

Target of Action

As an ethyl ester derivative of petroselaidic acid, a monounsaturated fatty acid found in various plant oils, ethyl petroselaidate serves as a valuable tool in studying lipid metabolism and lipid-mediated cellular processes . .

Mode of Action

It is known to be used as a biochemical reagent in life science related research .

Biochemical Pathways

Ethyl petroselaidate is utilized to investigate the enzymatic mechanisms and metabolic pathways involved in the synthesis and degradation of unsaturated fatty acids . It is also employed in lipidomics research to analyze and quantify fatty acid composition in biological samples, providing insights into lipid homeostasis and cellular lipid profiles .

Result of Action

Its use in lipidomics research contributes to our understanding of lipid biology, membrane dynamics, and lipid-mediated signaling pathways in various physiological and pathological contexts .

Action Environment

It is known that the compound is typically stored at −20°c , suggesting that temperature could play a role in its stability.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (E)-octadec-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUZCNYUCLNCKN-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

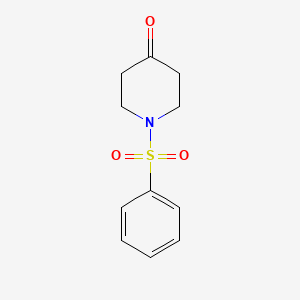

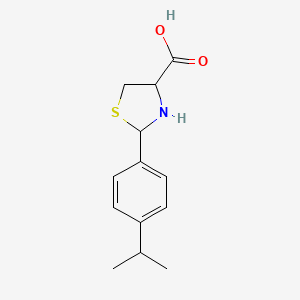

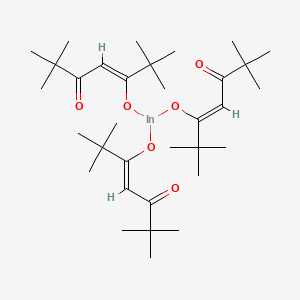

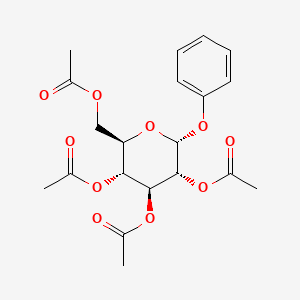

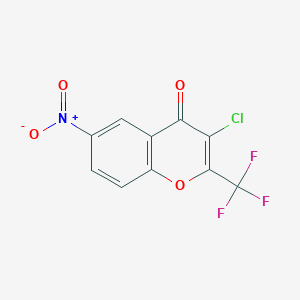

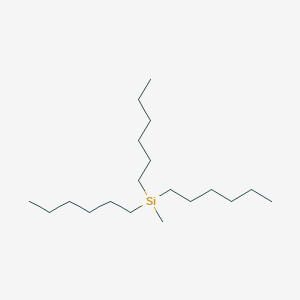

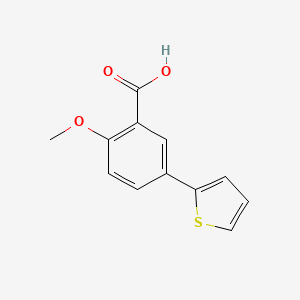

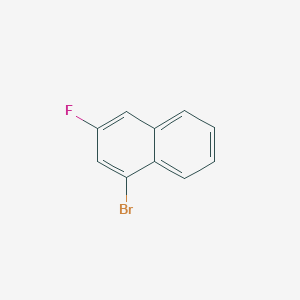

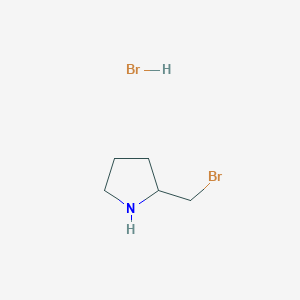

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.